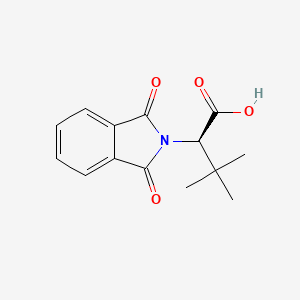
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine to form the isoindoline core, followed by subsequent functionalization to introduce the butanoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoindoline ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, alkylating agents, under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted isoindoline derivatives, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry: In chemistry, (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential bioactivity. It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, dyes, and other high-performance materials.
作用機序
The mechanism of action of (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied.
類似化合物との比較
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and exhibit diverse biological activities.
Isoindoline Derivatives: Other isoindoline derivatives, such as phthalimide, also show a range of applications in chemistry and biology.
Uniqueness: What sets (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17/h4-7,10H,1-3H3,(H,18,19)/t10-/m0/s1 |
InChIキー |
RZEIABQUGXEDJK-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


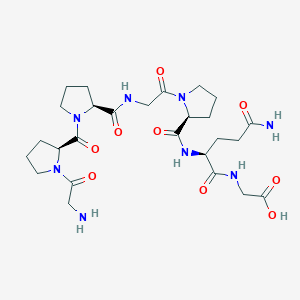
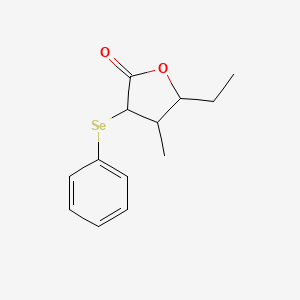
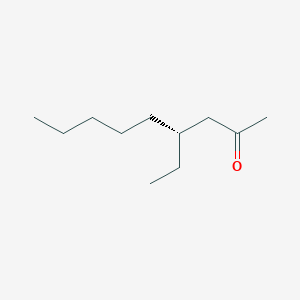
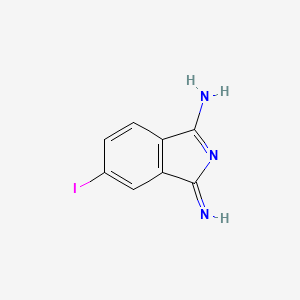
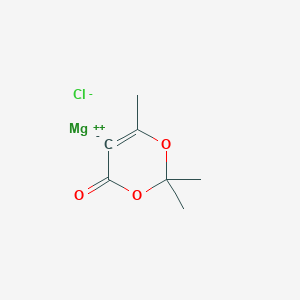
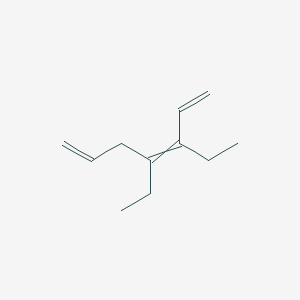
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
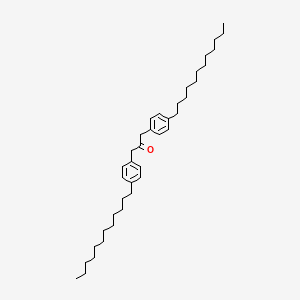
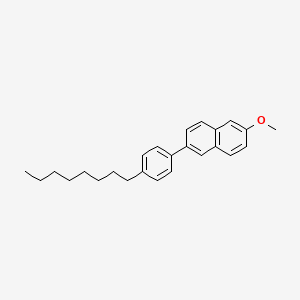
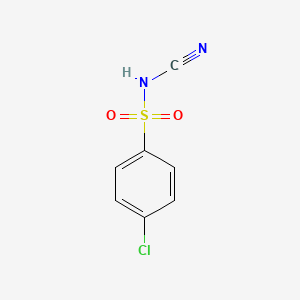
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

